Product packaging for Thialysine hydrochloride(Cat. No.:CAS No. 20662-32-2)

Thialysine hydrochloride

Cat. No.: B1284315
CAS No.: 20662-32-2
M. Wt: 200.69 g/mol
InChI Key: CVHKULVNPGAEQM-WCCKRBBISA-N
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Description

Classification as a Non-Proteinogenic Amino Acid and Lysine (B10760008) Analog

S-(2-Aminoethyl)-L-cysteine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids naturally encoded in the genetic code of organisms for protein synthesis. nih.gov Structurally, it is an analog of L-cysteine, specifically the S-(2-aminoethyl) derivative. nih.govwikipedia.org However, its functional significance in research is derived from it being a potent analog of L-lysine. Also known as thialysine, its structure mimics lysine by replacing the γ-methylene group (the fourth carbon in the side chain) with a sulfur atom. wikipedia.org This substitution creates a molecule that is recognized by many of the same enzymes and transport systems that interact with lysine.

Table 1: Structural and Chemical Identity

Property S-(2-Aminoethyl)-L-cysteine hydrochloride L-Lysine
Synonyms L-4-Thialysine hydrochloride, Thialysine, AEC (S)-2,6-Diaminohexanoic acid
Molecular Formula C₅H₁₂N₂O₂S · HCl C₆H₁₄N₂O₂
Molecular Weight 200.69 g/mol 146.19 g/mol

| CAS Number | 4099-35-8 wikipedia.org | 56-87-1 |

Historical Context and Significance in Biochemical Research

The significance of S-(2-Aminoethyl)-L-cysteine hydrochloride in biochemical research is tied to its ability to disrupt key metabolic pathways by acting as an antimetabolite of L-lysine. This property has been exploited in a variety of research applications. For instance, its ability to inhibit protein synthesis has made it a subject of study as an amino acid antibiotic. nih.gov

One of its prominent uses is in the selection of mutant organisms that overproduce lysine. Because AEC is toxic to cells that mistake it for lysine, researchers can select for mutant strains that are resistant to its effects. These resistant mutants often have altered regulatory mechanisms for lysine biosynthesis, leading to its overproduction. This technique has been applied to various bacteria, including Bacillus subtilis and Brevibacterium flavum.

Furthermore, AEC serves as a critical tool for enzymology. It is used to characterize and differentiate enzymes that interact with lysine. A key example is its use in studying the two classes of lysyl-tRNA synthetases (LysRS), the enzymes that attach lysine to its corresponding tRNA during protein synthesis. AEC is an effective substrate for the class II enzyme (LysRS2) but a poor one for the class I enzyme (LysRS1), allowing researchers to probe the structural and functional differences between these two essential enzyme families. It has also been employed as an alternative substrate to characterize enzymes like lysine cyclodeaminase from Streptomyces pristinaespiralis. In the field of genetic engineering, AEC has been utilized as a non-antibiotic selection agent for genetically modified soybeans that express a lysine-insensitive enzyme.

Table 2: Research Applications of S-(2-Aminoethyl)-L-cysteine hydrochloride

Research Area Specific Application Organism/System Studied
Microbial Genetics Selection of lysine-overproducing mutants. Bacillus subtilis, Escherichia coli, Brevibacterium flavum
Enzymology Differentiating between LysRS1 and LysRS2 enzymes. Bacteria, Archaea, Eukaryotes
Enzymology Characterizing lysine cyclodeaminase. Streptomyces pristinaespiralis
Plant Science Non-antibiotic selection agent for transgenic plants. Soybeans

| Protein Synthesis | Studying mechanisms of protein synthesis inhibition. nih.gov | General biochemical systems |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2S B1284315 Thialysine hydrochloride CAS No. 20662-32-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKULVNPGAEQM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2936-69-8 (Parent)
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
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DSSTOX Substance ID

DTXSID50942860
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
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Molecular Weight

200.69 g/mol
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CAS No.

20662-32-2, 63905-31-7, 4099-35-8
Record name L-Cysteine, S-(2-aminoethyl)-, hydrochloride
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Record name L-Cysteine, S-(2-aminoethyl)-, dihydrochloride
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Record name S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE
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Biosynthesis and Metabolic Origins of S 2 Aminoethyl L Cysteine

Enzymatic Formation Pathways: Role of Cystathionine (B15957) β-Synthase

The primary enzyme responsible for the biosynthesis of S-(2-Aminoethyl)-L-cysteine is cystathionine β-synthase (CBS). nih.gov This enzyme typically plays a crucial role in the transsulfuration pathway, where it catalyzes the condensation of L-serine and L-homocysteine to form L-cystathionine, a key step in the synthesis of L-cysteine in mammals. ebi.ac.uknih.govwikipedia.org

However, cystathionine β-synthase exhibits substrate promiscuity and can catalyze an analogous condensation reaction between L-serine and cysteamine (B1669678). nih.gov This reaction produces S-(2-Aminoethyl)-L-cysteine, demonstrating a direct enzymatic route for its formation in biological systems. nih.gov This capability highlights the role of CBS as a versatile catalyst in amino acid metabolism beyond its canonical function.

Precursors and Metabolic Intermediates

The biosynthesis of S-(2-Aminoethyl)-L-cysteine relies on the availability of specific precursor molecules that are central to cellular metabolism. The key substrates for the cystathionine β-synthase-mediated reaction are L-serine and cysteamine. nih.gov

L-Serine: A non-essential amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate. It serves as the carbon backbone for the newly formed AEC molecule.

Cysteamine: This aminothiol (B82208) is derived from the degradation of coenzyme A. It provides the aminoethylthiol group that is attached to the serine backbone. Research has also shown that pantetheine (B1680023), a normal cellular component and intermediate in coenzyme A biosynthesis, can serve as an efficient donor of cysteamine for the synthesis of AEC. nih.gov

Table 1: Precursors in the Biosynthesis of S-(2-Aminoethyl)-L-cysteine
PrecursorMetabolic OriginRole in AEC Synthesis
L-SerineGlycolysis (via 3-phosphoglycerate)Provides the α-amino acid backbone. nih.gov
CysteamineDegradation of Coenzyme ADonates the S-(2-aminoethyl) group. nih.gov
PantetheineIntermediate in Coenzyme A biosynthesisServes as a donor of the cysteamine moiety. nih.gov

Detection of S-(2-Aminoethyl)-L-cysteine as a Metabolite in Biological Systems

S-(2-Aminoethyl)-L-cysteine has been identified as a naturally occurring metabolite in various biological systems, from fungi to plants. Its detection often requires sensitive analytical techniques due to its typically low concentrations.

The Human Metabolome Database reports that S-(2-Aminoethyl)-L-cysteine has been detected, though not quantified, in several food sources. hmdb.ca These include common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus), suggesting that it is a natural constituent of certain fungi. hmdb.ca This finding indicates that AEC can be a potential biomarker for the consumption of these foods. hmdb.ca

Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed for its detection. nih.gov For instance, experimental LC-MS/MS data shows a precursor ion ([M+H]+) with a mass-to-charge ratio (m/z) of 165.0692, which is characteristic of S-(2-Aminoethyl)-L-cysteine. nih.gov

Table 2: Detection of S-(2-Aminoethyl)-L-cysteine in Biological Systems
Biological SystemDetection StatusAnalytical MethodReference
Common Mushroom (Agaricus bisporus)Detected (Unquantified)Not Specified hmdb.ca
Oyster Mushroom (Pleurotus ostreatus)Detected (Unquantified)Not Specified hmdb.ca
General MetabolomicsDetectedLC-MS/MS nih.gov

Advanced Synthesis Methodologies for Research Applications

Chemical Synthesis Approaches for Analytical and Experimental Purity

Chemical synthesis remains a fundamental approach for producing S-(2-Aminoethyl)-L-cysteine hydrochloride, offering scalability and control over reaction parameters. The primary methods focus on creating a stable thioether bond with high yield and purity.

The most common chemical synthesis route for S-(2-Aminoethyl)-L-cysteine hydrochloride is through a nucleophilic substitution reaction. This method leverages the high nucleophilicity of the thiol group (-SH) in L-cysteine. The reaction involves the thiol group acting as a nucleophile, attacking an electrophilic carbon atom on an aminoethyl-containing molecule.

A well-established example of this reaction is the alkylation of L-cysteine with a 2-haloethylamine, such as 2-bromoethylamine. nih.gov In this SN2 reaction, the sulfur atom of the deprotonated cysteine (thiolate) attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the S-C bond. This creates the S-(2-Aminoethyl)-L-cysteine backbone. Subsequent treatment with hydrochloric acid yields the stable hydrochloride salt, which improves the compound's solubility in aqueous solutions for experimental use.

To achieve the high purity required for research applications, reaction conditions must be meticulously optimized. This optimization aims to maximize the yield of the desired product while minimizing side reactions, such as the formation of disulfide bonds (cystine) or reactions at the amino or carboxyl groups of cysteine. Key parameters that are adjusted include pH, temperature, reactant stoichiometry, and reaction time. For instance, maintaining a slightly alkaline pH ensures the thiol group is deprotonated to the more nucleophilic thiolate, enhancing the reaction rate.

The table below outlines typical parameters that are optimized for the research-scale synthesis of S-alkyl-cysteine derivatives via nucleophilic substitution.

Enzymatic and Biotechnological Synthesis Routes

Biocatalytic methods offer a green and highly specific alternative to traditional chemical synthesis. These routes employ enzymes to catalyze the formation of S-(2-Aminoethyl)-L-cysteine, often with superior stereoselectivity and under milder conditions.

Enzymatic synthesis of S-(2-Aminoethyl)-L-cysteine can be achieved using enzymes from the cysteine synthase family, such as cystathionine-beta-synthase (CBS). nih.govjefferson.edu Research has demonstrated that S-Aminoethylcysteine can be produced from L-serine and cysteamine (B1669678), catalyzed by the action of cystathionine-beta-synthase. nih.gov In this reaction, the enzyme facilitates the condensation of these two substrates to form the final product. This pathway mimics natural metabolic processes and ensures the production of the biologically relevant L-isomer of the amino acid. nih.govbionity.com Further studies have shown that pantetheine (B1680023) can serve as an efficient donor of cysteamine for this enzymatic synthesis. nih.gov

The use of enzymatic synthesis for producing research-grade compounds like S-(2-Aminoethyl)-L-cysteine hydrochloride presents several distinct advantages over chemical methods. These benefits are particularly valuable in research settings where precise molecular structure and purity are paramount.

The following table summarizes the key advantages of using biocatalytic routes.

Molecular Mechanisms of Action and Enzymatic Interactions

Interaction with Lysyl-tRNA Synthetases (LysRS)

S-(2-Aminoethyl)-L-cysteine (AEC), a structural analog of L-lysine, demonstrates significant interaction with lysyl-tRNA synthetases (LysRS), the enzymes critical for the attachment of lysine (B10760008) to its cognate tRNA during protein synthesis. The nature of this interaction is complex, involving differential inhibition of LysRS classes and functioning as both a competitive inhibitor and a substrate.

There are two distinct, unrelated classes of lysyl-tRNA synthetases: the class I (LysRS1) and class II (LysRS2) enzymes. researchgate.netpnas.org S-(2-Aminoethyl)-L-cysteine exhibits a marked difference in its inhibitory potency against these two classes. pnas.org Research shows that AEC is a considerably more potent inhibitor of the class II enzyme (LysRS2) than the class I enzyme (LysRS1). pnas.org In vitro studies have determined that AEC inhibits LysRS1 approximately 200-fold less effectively than it inhibits LysRS2. pnas.org This differential is reflected in their respective inhibition constants (Ki). pnas.org

The structural basis for this discrimination lies in the active sites of the two enzymes; the lysine-binding site of LysRS1 is more compact than that of LysRS2, making it less able to accommodate lysine analogs with backbone substitutions like AEC. pnas.org This difference in inhibition has been confirmed through in vivo experiments. pnas.org For instance, Bacillus subtilis strains engineered to produce only LysRS1 are relatively insensitive to growth inhibition by AEC, whereas wild-type strains with LysRS2 show significant growth inhibition. pnas.org

Inhibitory Potency of S-(2-Aminoethyl)-L-cysteine (AEC) on LysRS Classes
Enzyme ClassInhibition Constant (Ki) for AECReference
LysRS11.3 ± 0.08 mM pnas.org
LysRS26.6 ± 0.5 µM pnas.org

AEC functions as a potent antimetabolite of L-lysine. Due to its structural similarity to lysine, it acts as a competitive antagonist for binding to LysRS, particularly LysRS2. pnas.org This mimicry deceives the cellular machinery, allowing AEC to be mistakenly recognized and utilized in place of lysine. By competing with lysine for the active site of LysRS2, AEC inhibits the crucial first step of protein synthesis for this amino acid. pnas.org The bactericidal and cytotoxic effects of AEC are largely attributed to this competitive inhibition and its subsequent erroneous incorporation into proteins via LysRS2. pnas.orgwikipedia.orgnih.gov

Impact on Lysine Biosynthesis Pathways

In many plants and bacteria, the biosynthesis of lysine is regulated by feedback inhibition, where the final product, L-lysine, inhibits the activity of key enzymes in the pathway. nih.govnih.gov The first committed step in this pathway is catalyzed by the enzyme dihydrodipicolinate synthase (DHDPS), which is a primary site for this regulation. nih.govnih.gov S-(2-Aminoethyl)-L-cysteine, as a non-metabolizable analog of lysine, is utilized in research to study this feedback mechanism. nih.govsigmaaldrich.com It mimics L-lysine and can trigger the feedback inhibition of DHDPS. sigmaaldrich.com This property makes AEC a useful selection agent in genetic engineering experiments to identify and isolate mutants that have a lysine-insensitive DHDPS, often leading to the overproduction of L-lysine. sigmaaldrich.com

Interaction with Lysine 2,3-Aminomutase

S-(2-Aminoethyl)-L-cysteine, also referred to as 4-thia-L-lysine in this context, interacts significantly with lysine 2,3-aminomutase, an enzyme that catalyzes the interconversion of L-lysine and L-beta-lysine. nih.govnih.gov AEC acts as both an alternative substrate and a potent competitive reversible inhibitor of this enzyme. nih.gov

As an inhibitor, AEC competes with the natural substrate, L-lysine, for the enzyme's active site. nih.gov It is a much more potent inhibitor than would be expected based on its kinetic parameters as a substrate. nih.gov As an alternative substrate, the enzyme can process AEC, leading to the formation of a structurally analogous radical intermediate to the one formed from lysine during the normal reaction mechanism. nih.gov

Kinetic Parameters for Lysine 2,3-Aminomutase Interaction with L-Lysine and S-(2-Aminoethyl)-L-cysteine (AEC)
Substrate/InhibitorParameterValueReference
L-LysineKm4.2 ± 0.5 mM nih.gov
Vmax43 ± 1 µmol min-1 mg-1
S-(2-Aminoethyl)-L-cysteine (AEC)Ki (as inhibitor)0.12 ± 0.01 mM nih.gov
Km (as substrate)1.4 ± 0.1 mM
Vmax (as substrate)0.19 ± 0.02 µmol min-1 mg-1

Effects on Cysteine Metabolism: Interaction with Cysteine Desulfhydrase

While the outline suggests a degradative interaction with cysteine desulfhydrase, the available scientific literature points towards a synthetic role involving related enzymatic pathways. Cysteine desulfhydrase is known to catalyze the breakdown of L-cysteine into pyruvate, ammonia, and hydrogen sulfide. quizlet.comnih.gov However, there is no direct evidence to suggest that S-(2-Aminoethyl)-L-cysteine serves as a substrate for this enzyme to produce cysteamine (B1669678), ammonia, and pyruvate.

The canonical reaction of cysteine desulfhydrase involves the cleavage of the C-S bond in L-cysteine. There is currently a lack of documented research demonstrating that cysteine desulfhydrase can catalyze the cleavage of the sulfhydryl-methylene bond in S-(2-Aminoethyl)-L-cysteine.

The production of cysteamine is endogenously linked to the degradation of coenzyme A, where the enzyme pantetheinase hydrolyzes pantetheine (B1680023) to yield cysteamine and pantothenic acid. nih.gov Interestingly, a synthetic link between cysteamine and S-(2-Aminoethyl)-L-cysteine has been established. The enzyme cystathionine (B15957) beta-synthase, which typically condenses L-homocysteine with L-serine, can utilize cysteamine as an alternative thiol co-substrate. nih.gov This reaction leads to the enzymatic synthesis of S-(2-Aminoethyl)-L-cysteine from L-serine and cysteamine. nih.govnih.gov This indicates that while AEC may not be a precursor to cysteamine via cysteine desulfhydrase, cysteamine can be a precursor for the enzymatic synthesis of AEC.

N-Acetylation by N-Acetyltransferases

S-(2-Aminoethyl)-L-cysteine is a substrate for certain N-acetyltransferases, and its acetylation has been a subject of study to understand the substrate specificity of these enzymes.

A novel member of the GCN5-related N-acetyltransferase (GNAT) superfamily, discovered in the nematode Caenorhabditis elegans, has been shown to preferentially catalyze the N-acetylation of thialysine. This enzyme has been aptly named 'thialysine Nε-acetyltransferase'. The catalytic efficiency of this enzyme is significantly higher with thialysine as the substrate compared to L-lysine and other diamines.

Similarly, a putative orthologue of this enzyme from the protozoan parasite Leishmania major has been characterized as a thialysine Nε-acetyltransferase, showing a preference for thialysine and structurally similar amino acids as its acceptor molecules. nih.govresearchgate.net Kinetic analyses of the L. major enzyme have identified key amino acid residues, such as Ser(82), Thr(83), and Leu(130), that are crucial for acceptor binding and the specific interaction with the sulfur-containing side chain of thialysine. nih.gov These findings help to distinguish thialysine Nε-acetyltransferases from the closely related spermidine/spermine N-acetyltransferases (SSATs). nih.gov

EnzymeSubstrateRelative kcat/Km (%)Reference
C. elegans Thialysine Nε-AcetyltransferaseThialysine100 nih.gov
O-(2-Aminoethyl)-L-serine~50 nih.gov
Diaminopropane~11 nih.gov
Ethylenediamine~8 nih.gov
L-Lysine~0.1 nih.gov
Putrescine<1 nih.gov
Cadaverine<1 nih.gov
Table 2: Substrate specificity of C. elegans Thialysine Nε-Acetyltransferase.

Implications for Cellular Metabolism and Resistance

The action of S-(2-Aminoethyl)-L-cysteine hydrochloride (AEC) as a lysine antimetabolite has significant consequences for cellular metabolism, primarily stemming from its interference with protein synthesis. wikipedia.org This disruption, in turn, can lead to the development of specific resistance mechanisms in affected organisms.

As a structural analog of lysine, AEC is recognized by the cellular machinery responsible for protein synthesis. Specifically, it acts as a competitive inhibitor for lysyl-tRNA synthetase (LysRS), the enzyme that attaches lysine to its corresponding tRNA molecule, a critical step for the incorporation of lysine into polypeptide chains. nih.gov By competing with lysine, AEC can lead to a reduction in the rate of protein synthesis or the incorporation of the analog into proteins, resulting in aberrant, non-functional structures. ontosight.ai This interference with protein synthesis is the primary mechanism behind its growth-inhibitory and cytotoxic effects. wikipedia.orgontosight.ai

The growth-inhibitory effects of AEC have been documented across various bacterial species. The compound's bacteriostatic action can be reversed by the addition of L-lysine to the growth medium, which underscores the competitive nature of the interaction.

Table 1: Documented Growth Inhibitory Effects of S-(2-Aminoethyl)-L-cysteine (AEC) on Bacterial Strains
Bacterial StrainObserved Effect of AECReference
Escherichia coliGrowth is inhibited. Can substitute for up to 60% of protein lysine in lysine-requiring mutants. nih.gov
Bacillus subtilisGrowth is inhibited.
Brevibacterium flavumWeakly inhibited by AEC alone; inhibition is significantly enhanced by the presence of threonine.
Leuconostoc mesenteroidesGrowth is inhibited.
Lactobacillus arabinosusGrowth is inhibited.

Beyond general protein synthesis, exposure to AEC can trigger a broader cellular stress response. ontosight.ai At high concentrations, the accumulation of defective proteins and the disruption of essential cellular processes can lead to cytotoxicity and cell death. ontosight.ai

Organisms have developed sophisticated mechanisms to counteract the toxic effects of AEC. These resistance strategies primarily involve either altering the drug's target or increasing the concentration of the competing natural metabolite, L-lysine. nih.gov

One major mechanism of resistance is the mutation of the gene encoding lysyl-tRNA synthetase (LysRS). nih.gov Studies in Escherichia coli have identified specific mutations in the active site of LysRS that significantly reduce its binding affinity for AEC while only moderately affecting its affinity for lysine. For instance, variants such as Y280F and F426W demonstrated a roughly 50-fold decrease in binding affinity for AEC, which conferred substantial resistance and allowed the bacteria to grow in AEC concentrations up to 1 mM. nih.gov This elevated resistance was directly correlated with the reduced binding of the antagonist, not with changes in the kinetics of amino acid activation or tRNA aminoacylation. nih.gov

A second key resistance mechanism involves the regulatory system for lysine biosynthesis. nih.gov Resistance can be conferred by mutations in the L box riboswitch, which controls the expression of the lysC gene. This gene encodes aspartokinase, a key enzyme in the lysine biosynthetic pathway. nih.gov Mutations in the L box riboswitch can lead to the derepression of lysC expression, resulting in an overproduction of L-lysine within the cell. nih.govnih.gov The increased intracellular pool of lysine then more effectively outcompetes AEC for binding to LysRS, thereby mitigating the inhibitory effect of the analog. nih.gov This indicates that LysRS is the primary cellular target of AEC, and resistance via the L box is an indirect effect of overcoming competitive inhibition. nih.gov

Table 2: Mechanisms of Cellular Resistance to S-(2-Aminoethyl)-L-cysteine (AEC)
MechanismMolecular BasisOutcomeReference
Target ModificationMutations in the active site of lysyl-tRNA synthetase (LysRS) (e.g., Y280F, F426W in E. coli).Decreased binding affinity of LysRS for AEC (approx. 50-fold), preventing inhibition of protein synthesis. nih.gov
Metabolic Bypass / OverproductionMutations in the L box riboswitch regulating the lysC gene.Derepression of lysine biosynthesis pathway, leading to increased intracellular L-lysine pools that outcompete AEC for binding to LysRS. nih.gov

These interconnected effects on metabolism and the evolution of resistance highlight the potent biological activity of S-(2-Aminoethyl)-L-cysteine hydrochloride as a specific metabolic antagonist.

Cellular and Biochemical Effects in Model Systems

Microbial Growth Inhibition and Resistance Mechanisms

S-(2-Aminoethyl)-L-cysteine (AEC), a structural analog of L-lysine, demonstrates significant antimicrobial properties by disrupting key metabolic pathways in various microorganisms. Its ability to mimic L-lysine allows it to interfere with essential cellular processes, leading to growth inhibition. However, microorganisms have evolved sophisticated resistance mechanisms to counteract the toxic effects of this compound.

The growth-inhibitory effects of S-(2-Aminoethyl)-L-cysteine have been documented across several bacterial species, including Bacillus subtilis and Escherichia coli. researchgate.net In wild-type E. coli, growth is completely inhibited at a concentration of 5 µM AEC. researchgate.netnih.gov The primary mechanism of this inhibition is the compound's ability to act as a competitive inhibitor of dihydrodipicolinate synthase (DHPS), a key enzyme in the lysine (B10760008) biosynthesis pathway. For instance, in Bacillus subtilis, AEC exhibits an IC₅₀ value of 0.5 mM for DHPS. By mimicking L-lysine, AEC can also interfere with protein synthesis. wikipedia.orgnih.gov

Table 1: Inhibition of Bacterial Growth by S-(2-Aminoethyl)-L-cysteine

Bacterial StrainEffective Inhibitory ConcentrationPrimary Target/Mechanism
Escherichia coli (wild-type)5 µM (complete inhibition)Lysyl-tRNA Synthetase (LysRS)
Bacillus subtilisIC₅₀ = 0.5 mMDihydrodipicolinate Synthase (DHPS)

The inhibitory action of S-(2-Aminoethyl)-L-cysteine can be reversed by the addition of L-lysine to the growth medium. nih.govnih.gov This reversal is based on the principle of competitive inhibition. Since AEC is a lysine analog, an increased extracellular concentration of L-lysine allows it to outcompete AEC for binding to essential enzymes like lysyl-tRNA synthetase (LysRS). nih.gov When cellular pools of lysine are elevated, the likelihood of LysRS binding to its correct substrate (lysine) instead of the inhibitor (AEC) increases, thereby restoring normal cellular function and growth. nih.gov Studies have also shown that lysine-containing peptides can effectively reverse the growth inhibition caused by AEC in bacteria. nih.gov

Bacteria have developed several strategies to overcome the antimicrobial effects of S-(2-Aminoethyl)-L-cysteine. These mechanisms primarily involve alterations in the drug's target enzyme, regulatory pathways that increase the intracellular concentration of the competing natural amino acid, or enzymatic modification of the toxic compound.

A primary mechanism of resistance involves mutations in the gene encoding lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its corresponding tRNA during protein synthesis. nih.gov Specific point mutations in the active site of LysRS can dramatically decrease its affinity for AEC while only moderately affecting its affinity for the natural substrate, L-lysine. nih.gov

In Escherichia coli, two such mutations, Y280F (a tyrosine to phenylalanine substitution at position 280) and F426W (a phenylalanine to tryptophan substitution at position 426), have been shown to confer substantial resistance. nih.gov These variants allow E. coli to survive and grow in AEC concentrations up to 1 mM. researchgate.netnih.gov The resistance is not due to changes in the kinetics of amino acid activation or tRNA aminoacylation, but rather correlates with a significant (approximately 50-fold) decrease in the binding affinity for AEC. nih.gov

Table 2: AEC Resistance Conferred by Lysyl-tRNA Synthetase (LysRS) Variants in E. coli

LysRS VariantAmino Acid SubstitutionAEC Resistance LevelChange in AEC Binding Affinity
Y280FTyrosine to PhenylalanineUp to 1 mM~50-fold decrease
F426WPhenylalanine to TryptophanUp to 1 mM~50-fold decrease

Resistance to S-(2-Aminoethyl)-L-cysteine can also arise from mutations in regulatory elements that control lysine biosynthesis, such as the L box riboswitch. nih.gov The L box riboswitch is a non-coding RNA element that regulates the expression of the lysC gene, which encodes for aspartokinase, an early enzyme in the lysine biosynthetic pathway. nih.gov

In the presence of high lysine concentrations, the riboswitch adopts a conformation that terminates the transcription of the lysC gene. AEC can mimic lysine and also trigger this termination. However, mutations within the L box riboswitch can disrupt its ability to bind AEC or lysine, leading to the derepression of lysC expression. nih.gov This results in increased aspartokinase activity and, consequently, higher intracellular pools of L-lysine. The elevated lysine levels then effectively compete with AEC for binding to its primary cellular target, LysRS, leading to an indirect resistance phenotype. nih.gov

Microorganisms may also achieve resistance through the enzymatic modification or degradation of S-(2-Aminoethyl)-L-cysteine. While specific enzymes dedicated to AEC deactivation in resistant bacterial strains are not fully characterized, general enzymatic processes capable of metabolizing the compound have been identified. For example, some organisms possess enzymes that can carry out the decarboxylation of S-(2-aminoethyl)-L-cysteine. nih.gov Furthermore, enzymes such as transaminases or L-amino acid oxidases found in mammalian tissues can synthesize S-aminoethylcysteine ketimine from AEC, indicating that the compound is susceptible to enzymatic transformation. nih.gov Such enzymatic activities could potentially convert AEC into a non-toxic or less-toxic metabolite, effectively neutralizing its inhibitory action.

Mechanisms of Resistance in Microorganisms

Effects on Cell Proliferation and Cell Cycle Progression

S-(2-Aminoethyl)-L-cysteine (AEC), a lysine analog, demonstrates notable effects on the proliferation and division of cells in both plant and animal systems. Its activity includes inhibiting growth in plant tissues and interrupting the cell cycle in specific cancer cell lines through the modulation of key regulatory proteins.

Inhibition of Proliferation in Plant Cell Systems (e.g., Soybean Globular Embryos)

In plant biotechnology, AEC has been utilized as a non-antibiotic selection agent, particularly in the genetic transformation of soybean somatic embryos. Its efficacy is based on its ability to inhibit the growth of non-transgenic cells. Research has shown that AEC effectively inhibits the growth of soybean somatic embryo tissues. For example, a concentration of 0.5 mg/mL was found to be inhibitory. dntb.gov.ua

Studies detailing the dose-dependent effects of AEC on non-transformed soybean globular embryos have demonstrated a clear inhibition of proliferation. As the concentration of AEC in the culture medium increases, the growth of the embryos is progressively suppressed. At a concentration of 5 mM, the growth of non-transgenic embryogenic tissue is effectively halted, allowing for the selection of transgenic events that express a lysine-insensitive dihydrodipicolinate synthase (DHPS) gene, which confers resistance to AEC. dntb.gov.ua

Table 1: Effect of S-(2-Aminoethyl)-L-cysteine (AEC) on Soybean Globular Embryo Proliferation This table illustrates the inhibitory effect of different concentrations of AEC on the growth of non-transgenic soybean globular embryos.

AEC Concentration (mM) Observed Effect on Proliferation
0 Normal Growth
0.5 Inhibition Initiated
1.0 Progressive Inhibition
1.5 Progressive Inhibition
2.5 Strong Inhibition

Cell Cycle Arrest (e.g., S and G2/M phases)

In animal cell models, specifically in human acute leukemia Jurkat T cells, AEC (also known as thialysine) has been shown to interrupt the progression of the cell cycle. Analysis of cell cycle distribution following treatment with thialysine revealed that the compound causes an accumulation of cells in the S and G2/M phases. Further investigation indicated that the cells undergoing apoptosis following treatment were predominantly derived from these cell populations arrested in the S and G2/M phases. usbio.netnih.gov

Down-regulation of Cell Cycle Regulatory Proteins (e.g., CDKs, Cyclins)

The mechanism behind thialysine-induced cell cycle arrest is linked to a significant reduction in the protein levels of key cell cycle regulators. usbio.netmybiosource.com Progression through the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, cyclins. Treatment with thialysine leads to a substantial decline in the protein levels of multiple CDKs and cyclins that are critical for different phases of the cell cycle. The affected proteins include Cdk4, Cdk6, Cdc2, Cyclin A, Cyclin B1, and Cyclin E. usbio.netnih.gov This broad down-regulation disrupts the normal sequence of cell cycle events, leading to the observed arrest.

Table 2: Effect of Thialysine on Cell Cycle Regulatory Proteins in Jurkat T Cells This table summarizes the observed changes in the protein levels of key cell cycle regulators following treatment with S-(2-Aminoethyl)-L-cysteine (Thialysine).

Protein Class Specific Protein Effect on Protein Level
Cyclin-Dependent Kinase Cdk4 Significant Decline
Cyclin-Dependent Kinase Cdk6 Significant Decline
Cyclin-Dependent Kinase Cdc2 Significant Decline
Cyclin Cyclin A Significant Decline
Cyclin Cyclin B1 Significant Decline

Induction of Apoptotic Pathways in Specific Cell Lines

Beyond its effects on the cell cycle, thialysine is a potent inducer of apoptosis, or programmed cell death, in certain cancer cell lines. Studies on human acute leukemia Jurkat T cells have demonstrated that treatment with thialysine induces apoptotic cell death in a manner that is dependent on both the dose and the duration of exposure. usbio.netmybiosource.com The cytotoxic activity of the compound is attributed to this induction of apoptosis in conjunction with the interruption of cell cycle progression. researchgate.net

Mitochondria-Dependent Death Signaling

The apoptotic process initiated by thialysine in Jurkat T cells occurs through a mitochondria-dependent signaling pathway, also known as the intrinsic pathway of apoptosis. usbio.netresearchgate.net This is evidenced by the finding that the apoptotic events can be significantly counteracted by the ectopic expression of Bcl-xL, an anti-apoptotic protein that functions by preventing the release of key factors from the mitochondria. usbio.netnih.gov Furthermore, the use of decylubiquinone, an inhibitor of the mitochondrial permeability transition pore, also suppressed the apoptotic effects induced by thialysine, reinforcing the central role of the mitochondria in this process. usbio.netnih.gov

Mitochondrial Cytochrome c Release and Caspase Activation

The commitment to mitochondria-dependent apoptosis involves a specific sequence of biochemical events. In Jurkat T cells treated with thialysine, the process is initiated by the release of cytochrome c from the mitochondria into the cytosol. usbio.netnih.gov This event triggers a cascade of enzymatic activations. The released cytochrome c facilitates the activation of caspase-9, an initiator caspase. usbio.netmybiosource.com Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3. usbio.netmybiosource.com The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in DNA fragmentation and the morphological hallmarks of apoptosis. usbio.netnih.gov

DNA Fragmentation and PARP Degradation

S-(2-Aminoethyl)-L-cysteine (AEC), also known as thialysine, is recognized as a toxic analogue of the amino acid lysine and a derivative of L-cysteine. wikipedia.orgnih.gov Its cytotoxicity is linked to its ability to inhibit protein synthesis. wikipedia.orgnih.gov While direct studies detailing the effect of S-(2-Aminoethyl)-L-cysteine hydrochloride on Poly (ADP-ribose) polymerase (PARP) degradation are not extensively documented, its identity as a cysteine analogue places it within the broader context of cellular redox balance and DNA integrity.

The role of cysteine itself in DNA damage is complex. High intracellular levels of cysteine can promote oxidative DNA damage by rapidly reducing ferric iron (Fe³⁺), which in turn drives the Fenton reaction to produce highly reactive hydroxyl radicals that can cause DNA lesions and strand scission. nih.gov Conversely, L-cysteine supplementation has also been shown to protect against DNA damage induced by oxidative stress in some models. nih.govresearchgate.netnih.gov

Research into cysteine depletion has provided insights that may be relevant to the action of cysteine analogues. Studies have shown that depleting intracellular L-cysteine/cystine can induce DNA single and double-strand breaks (DSBs) resulting from clustered oxidative DNA damage. researchgate.net Furthermore, a combination of cysteine depletion with a PARP inhibitor (Olaparib) was found to increase DNA DSBs and synergistically inhibit the growth of prostate cancer cells, suggesting a link between cysteine metabolism and the PARP-mediated DNA damage response pathway. researchgate.net Given that S-(2-Aminoethyl)-L-cysteine is a known cytotoxic agent, its effects on cellular viability may involve the induction of DNA damage, a process intricately linked with the activation and function of PARP enzymes. wikipedia.orgnih.gov

Summary of Cysteine's Role in DNA Integrity
ConditionMechanismOutcomeReference
High Intracellular CysteineRapid reduction of ferric iron (Fe³⁺), driving the Fenton reaction to produce hydroxyl radicals.Increased oxidative DNA damage and strand breaks. nih.gov
Cysteine DepletionInduction of clustered oxidative DNA damage.Formation of DNA single and double-strand breaks (DSBs). researchgate.net
Cysteine Depletion + PARP InhibitorCombined effect of oxidative stress and inhibition of DNA repair pathways.Increased DNA DSBs and synergistic inhibition of cell growth. researchgate.net

Modulation of Protein Structure and Function

The structure of S-(2-Aminoethyl)-L-cysteine, featuring a reactive thiol group, allows it to significantly influence the structure and, consequently, the function of proteins.

Formation of Disulfide Bonds

A defining characteristic of S-(2-Aminoethyl)-L-cysteine, inherited from its parent molecule L-cysteine, is the ability of its thiol (-SH) group to undergo oxidation to form a disulfide bond (-S-S-). creative-proteomics.com This covalent linkage, also called a disulfide bridge, is formed between the thiol groups of two cysteine residues. wikipedia.org The formation of these bonds is an oxidation reaction that is crucial for the proper folding and stability of many proteins, particularly those synthesized in the endoplasmic reticulum of eukaryotic cells, which provides a suitable oxidizing environment. creative-proteomics.com The incorporation of S-(2-Aminoethyl)-L-cysteine into a polypeptide chain can introduce a new, reactive site for such modifications. These reactions are often mediated by enzymes and involve a series of thiol/disulfide exchanges.

Alteration of Protein Conformation

Effects on Protein Structure
ProcessDescriptionImpact on ProteinReference
Disulfide Bond FormationOxidative coupling of the thiol (-SH) group of two cysteine residues (or their analogues) to form a covalent -S-S- linkage.Introduces covalent cross-links within or between polypeptide chains. creative-proteomics.com
Alteration of ConformationThe formation of disulfide bridges restricts the polypeptide's freedom of movement and locks it into a specific 3D shape.Stabilizes secondary and tertiary structure, but non-native bonds can cause misfolding and alter function. wikipedia.org

Role as a Nucleophile in Biochemical Reactions

The thiol group of the cysteine moiety in S-(2-Aminoethyl)-L-cysteine is a potent nucleophile, particularly when it is deprotonated to its thiolate anion (R-S⁻) form. nih.govresearchgate.net A nucleophile is a chemical species that donates a pair of electrons to an electrophile to form a covalent bond. nih.gov The high reactivity of the cysteine thiol makes it a key participant in numerous biological functions. nih.govresearchgate.net

In various biochemical contexts, S-(2-Aminoethyl)-L-cysteine can act as a nucleophile. Its synthesis, for example, often involves a nucleophilic substitution reaction where the thiol group of L-cysteine attacks an electrophile. Beyond its own synthesis, the nucleophilic character of its thiol group allows it to participate in diverse biochemical pathways. This reactivity is fundamental to many enzymatic reactions where a cysteine residue in the active site attacks an electrophilic center in a substrate, often forming a temporary covalent intermediate. researchgate.net This nucleophilic nature also allows it to engage in reactions like Michael additions and S-alkylation, where it forms covalent bonds with various electrophilic molecules. nih.gov

Applications As a Biochemical Research Tool

Selection of Lysine-Overproducing Mutants

One of the most significant applications of AEC is in the selection of mutant microorganisms that overproduce L-lysine. sigmaaldrich.comnih.gov Because AEC is toxic and acts as a metabolic antagonist to lysine (B10760008), it can inhibit the growth of wild-type organisms. wikipedia.orgbiorxiv.org This toxicity creates a strong selective pressure for mutants that are resistant to AEC. wikipedia.orgsigmaaldrich.com Resistance often arises from mutations that lead to the deregulation of the lysine biosynthetic pathway, resulting in the overproduction and accumulation of intracellular lysine, which then outcompetes the toxic analog. wikipedia.org

In practice, microorganisms are subjected to mutagenesis and then grown on a medium containing inhibitory concentrations of AEC. nih.gov Only the mutants that have developed resistance can survive and form colonies. These AEC-resistant strains are then screened for their ability to secrete L-lysine into the medium. For example, mutants of the baker's yeast Saccharomyces cerevisiae selected for AEC resistance were found to produce 3 to 17 times more lysine than the wild-type strain. sigmaaldrich.com Similarly, resistant mutants of Arthrobacter globiformis were isolated that yielded significant quantities of L-lysine. nih.govnih.gov

The use of AEC as a selection agent is a cornerstone technique in the metabolic engineering of microorganisms for industrial amino acid production. sigmaaldrich.comnih.gov The primary target for AEC-induced resistance is often a key regulatory enzyme in the lysine biosynthesis pathway, such as dihydrodipicolinate synthase (DHPS). wikipedia.org In many bacteria, this enzyme is subject to feedback inhibition by lysine. wikipedia.org AEC can mimic this inhibition, shutting down the pathway and leading to cell growth inhibition. wikipedia.org

Metabolic engineering strategies focus on isolating mutants with a mutated DHPS that is no longer sensitive to feedback inhibition by either lysine or AEC. wikipedia.org This genetic alteration uncouples the lysine production from its natural cellular regulation, leading to continuous synthesis and high-level accumulation of the amino acid. wikipedia.orgsigmaaldrich.com This method has been successfully applied to various microorganisms to improve lysine yields for applications in animal feed, food additives, and pharmaceuticals. sigmaaldrich.comnih.gov

Table 1: Examples of Lysine-Overproducing Mutants Selected Using AEC Resistance
OrganismSelection MethodObserved OutcomeReference
Saccharomyces cerevisiaeGrowth in a chemostat with increasing AEC concentrationsMutants produced 3 to 17 times more lysine than the wild type. Resistance was linked to the loss of repression of homocitrate synthase. sigmaaldrich.com
Arthrobacter globiformisIsolation of homoserine auxotrophs followed by selection for AEC resistanceThe resistant strain AECrVI yielded 36 g/L of lysine in flask culture under optimal conditions. nih.govnih.gov
Brevibacterium flavumSelection for resistance to AEC, often in synergy with threonineAEC's inhibitory effect is enhanced by threonine, providing a method to isolate mutants with deregulated amino acid biosynthesis pathways.

Probing Enzyme Mechanisms and Kinetics

AEC is a valuable probe for investigating the mechanisms and kinetics of enzymes that recognize or metabolize L-lysine. wikipedia.orgsigmaaldrich.com By substituting lysine with AEC, researchers can explore the specific requirements of an enzyme's active site, including steric constraints and the role of the ε-amino group. researchgate.net

The structural similarity between AEC and lysine allows it to bind to the active sites of lysine-dependent enzymes, acting as either a substrate or an inhibitor. wikipedia.orgresearchgate.net This interaction provides a powerful means to study enzyme-ligand dynamics. Through site-directed mutagenesis, a critical lysine residue in an enzyme's active site can be replaced with a cysteine, which is then chemically modified to S-(2-aminoethyl)cysteine. researchgate.net This creates a functional enzyme with an AEC residue at a specific position, allowing for detailed characterization.

A study on thermostable aspartate aminotransferase involved replacing the active-site Lys-239 with AEC. researchgate.net The resulting mutant enzyme (K239SAEC) retained about 14% of the wild-type activity. researchgate.net Analysis of its kinetic and spectral properties revealed changes in substrate affinity and cofactor interaction, providing specific insights into the role of the original lysine residue in catalysis. researchgate.net Similarly, research on Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl coenzyme A reductase showed that AEC could functionally replace an essential active site lysine, demonstrating the critical requirement for a precisely positioned positive charge for catalysis.

Table 2: Kinetic and Spectral Properties of Wild-Type vs. AEC-Mutant Aspartate Aminotransferase
ParameterWild-Type EnzymeK239SAEC Mutant EnzymeReference
Relative Activity100%~14% researchgate.net
Cofactor Absorption Peak (λmax)~360 nm380 nm researchgate.net
kmax ValuesBaseline2.6 to 24 times lower than wild-type researchgate.net
Kd for GlutamateBaselineHigher affinity (lower Kd) than wild-type researchgate.net

AEC serves as an alternative substrate for certain enzymes, which is useful for their characterization. sigmaaldrich.com One such enzyme is lysine cyclodeaminase from Streptomyces pristinaespiralis. sigmaaldrich.com The ability of this enzyme to process AEC, alongside other lysine analogs, helps in delineating its substrate specificity and catalytic mechanism. wikipedia.orgsigmaaldrich.com By comparing the reaction kinetics of AEC with that of the natural substrate, L-lysine, researchers can gain a deeper understanding of the enzymatic conversion process. wikipedia.org

Amino Acid Transport Studies

The structural mimicry of AEC extends to its interaction with amino acid transport systems, making it a useful tool for studying the uptake and efflux of cationic amino acids like lysine. biorxiv.orgnih.gov Since AEC must enter the cell to exert its toxic or metabolic effects, its movement across the cell membrane is mediated by specific transporters. nih.gov

In transport assays, AEC can be used as either a competitive inhibitor or a transportable substrate to characterize lysine permeases. biorxiv.orgnih.gov Studies in Chinese Hamster Ovary (CHO) cells have shown that AEC (thialysine) is transported into the cell by both the cationic amino acid transport system and the L transport system. nih.gov The affinity of the cationic system for AEC was found to be lower than for lysine, providing quantitative data on the transporter's specificity. nih.gov

In bacteria, AEC's interaction with transporters is crucial for both its toxicity and the mechanisms of resistance. For instance, the L-lysine exporter LysO in Escherichia coli is known to mediate resistance to AEC, implying it can export the analog out of the cell. nih.govresearchgate.net More directly, a recent study on Pseudomonas aeruginosa identified AEC as a competitive inhibitor of the lysine-specific permease LysP. biorxiv.org This finding opens avenues for designing inhibitors that could block bacterial nutrient uptake and survival in acidic environments. biorxiv.org

Table 3: Interaction of S-(2-Aminoethyl)-L-cysteine (AEC) with Amino Acid Transporters
Transporter/SystemOrganism/Cell TypeInteraction TypeKey FindingReference
Cationic Amino Acid Transport SystemChinese Hamster Ovary (CHO) CellsSubstrateTransports AEC with a lower affinity than lysine. nih.gov
L Transport SystemChinese Hamster Ovary (CHO) CellsSubstrateTransports AEC with a lower affinity than leucine. nih.gov
LysP (Lysine-specific permease)Pseudomonas aeruginosaCompetitive InhibitorInhibits lysine transport with a Kᵢ of approximately 31 μM. biorxiv.org
LysO (L-lysine exporter)Escherichia coliSubstrate (Efflux)Exports AEC, conferring resistance to its toxic effects. nih.govresearchgate.net

Elucidating Cellular Uptake and Efflux Mechanisms

The structural similarity of S-(2-Aminoethyl)-L-cysteine to L-lysine is the key to its utility in studying cellular transport. Cells possess sophisticated transporter systems to import essential amino acids like lysine from their environment. Because AEC closely mimics lysine's size and charge distribution, it is recognized and transported by the same cellular machinery. sigmaaldrich.com By using radiolabeled or fluorescently tagged AEC, researchers can monitor its movement across cell membranes, thereby gaining insights into the kinetics, specificity, and regulation of lysine transporters.

For instance, studies on AEC uptake have helped characterize the mechanisms of amino acid permeases. In some organisms, resistance to the toxic effects of AEC has been linked to mutations that reduce the efficiency of its uptake, directly implicating specific transport proteins. ndl.go.jp Research on plant cells from Datura innoxia showed that while some resistant cell lines exhibited reduced uptake of AEC, others developed a mechanism to rapidly convert it into an acid-labile conjugate, effectively sequestering the molecule and preventing it from interfering with cellular processes. ndl.go.jp This highlights how AEC can be used to uncover diverse cellular strategies for managing xenobiotics and regulating intracellular amino acid levels. Furthermore, studying how cells efflux AEC can reveal the mechanisms of transporters responsible for removing excess or toxic amino acid analogues, contributing to the broader understanding of cellular homeostasis.

Protein Engineering and Non-Natural Amino Acid Incorporation

One of the most powerful applications of AEC is in the field of protein engineering, where it is used as a non-natural (or non-canonical) amino acid. The cellular machinery responsible for protein synthesis, specifically the lysyl-tRNA synthetase (LysRS), can be "tricked" into recognizing AEC and incorporating it into nascent polypeptide chains in place of lysine. ontosight.ainih.gov This substitution allows for the creation of proteins with novel properties.

Introducing Specific Functional Groups into Proteins

By incorporating AEC, a thioether functional group is introduced at specific sites within a protein's structure. wikipedia.org While the thioether is less reactive than the thiol group of cysteine, its sulfur atom can still engage in unique interactions. It can serve as a soft nucleophile or a coordination site for specific metal ions. This allows for the site-specific introduction of a functional group that is distinct from the 20 canonical amino acids, enabling novel chemical modifications or the creation of new binding sites within the protein.

Research on histone proteins has demonstrated that AEC (referred to as γ-thialysine) can effectively mimic lysine in post-translational modifications. Human histone lysine acetyltransferases (KATs) were shown to efficiently catalyze the acetylation and propionylation of histone peptides containing γ-thialysine. acs.org Kinetic analyses revealed that the substitution had a minimal impact on the enzyme's affinity for the peptide (Km), highlighting AEC's value as a reliable lysine mimic for studying the enzymes involved in the histone code and other epigenetic regulatory mechanisms. acs.org

Revolutionizing Studies of Protein Structure-Function Relationships

Replacing a specific lysine residue with AEC can have profound effects on a protein's structure and function, providing a powerful method for investigating the role of that lysine. Lysine residues are often critical for protein stability, enzyme catalysis, and protein-protein interactions due to their positive charge and ability to form salt bridges. Substituting lysine with AEC, which has a similar side-chain length but a different chemical character (a thioether instead of a methylene (B1212753) chain), can disrupt these interactions.

Studies in Escherichia coli have shown that AEC can be incorporated into proteins, substituting up to 60% of lysine residues without significantly affecting cell viability under certain conditions. nih.gov However, this incorporation can lead to aberrant protein structures and functions. ontosight.ai By observing the functional consequences of this substitution—such as a loss of enzymatic activity, altered substrate binding, or destabilized protein folding—researchers can deduce the precise role of the original lysine residue. This approach has been instrumental in dissecting the function of key lysine residues in numerous enzymes and structural proteins.

Table 1. Comparison of L-Lysine and S-(2-Aminoethyl)-L-cysteine (AEC)
PropertyL-LysineS-(2-Aminoethyl)-L-cysteine (AEC)
Side Chain Structure-(CH₂)₄-NH₂-CH₂-S-CH₂-CH₂-NH₂
Key Functional GroupPrimary AmineThioether, Primary Amine
ClassificationProteinogenic Amino AcidNon-proteinogenic Amino Acid (Lysine Analogue)
Role in Protein SynthesisIncorporated via Lysyl-tRNACan be mis-incorporated in place of Lysine

Ligand in Metal-Catalyzed Reactions for Enhanced Selectivity

The presence of multiple heteroatoms—specifically the sulfur of the thioether and the two nitrogen atoms of the amino groups—makes S-(2-Aminoethyl)-L-cysteine a candidate for use as a chiral ligand in metal-catalyzed reactions. In asymmetric catalysis, chiral ligands bind to a metal center and create a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. nih.gov

The specific geometry and coordination properties of AEC, stemming from its amino acid backbone and functionalized side chain, can be exploited to control the selectivity of metal catalysts. Amino acids and their derivatives are well-established as effective chiral ligands. mdpi.comfrontiersin.org The thioether and amine groups in AEC can coordinate to transition metals like palladium, rhodium, or copper. By carefully designing the reaction conditions, catalysts incorporating AEC or its derivatives can potentially enhance enantioselectivity or regioselectivity in a variety of organic transformations, such as hydrogenations, cross-coupling reactions, or aldol (B89426) condensations.

Building Block for Synthesis of Complex Molecules in Research

Beyond its use as a biological probe, S-(2-Aminoethyl)-L-cysteine hydrochloride serves as a versatile chiral building block for the synthesis of more complex molecules. chemimpex.com Its inherent chirality, derived from the L-cysteine backbone, makes it a valuable starting material for the enantioselective synthesis of pharmaceuticals and other bioactive compounds.

The multiple functional groups on the molecule (a carboxylic acid, an α-amino group, and a side-chain amino group) offer several handles for chemical modification. This allows for the construction of complex heterocyclic structures or its use as a scaffold to attach other molecular fragments. For example, it can serve as a precursor in the synthesis of novel drugs, particularly those targeting neurological disorders. chemimpex.com Its structure is also foundational for creating antioxidants and neuroprotective agents in pharmaceutical development. chemimpex.com The ability to use AEC as a starting material in a multi-step synthesis provides a reliable route to chiral molecules with potential therapeutic applications.

Metabolomic and Analytical Research Methodologies

Quantification of S-(2-Aminoethyl)-L-cysteine and its Metabolites

The precise measurement of S-(2-Aminoethyl)-L-cysteine (AEC) and its metabolic byproducts is fundamental to understanding its biochemical pathways and physiological effects. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical tools employed for this purpose, offering the necessary sensitivity and specificity.

HPLC stands as a versatile and robust platform for the separation and quantification of AEC and related aminothiols. The adaptability of HPLC allows for various chromatographic modes and detection systems to be utilized, tailored to the specific analytical challenge.

While literature specifically detailing the coulometric detection of S-(2-Aminoethyl)-L-cysteine hydrochloride is limited, the principles of this electrochemical technique are well-suited for the analysis of aminothiols. Coulometric detectors measure the total charge generated by the electrochemical oxidation or reduction of an analyte at a controlled potential. This method provides high sensitivity and selectivity for electroactive species like thiols, often without the need for chemical derivatization. nih.gov

A notable application is a reversed-phase ion-pairing HPLC method with coulometric detection, which has been successfully used to quantify both free and oxidized forms of common aminothiols in biological samples. nih.gov This technique directly measures compounds such as cysteine, cystine, homocysteine, and glutathione (B108866) with high sensitivity, achieving detection limits in the femtomole per milliliter range for monothiols. nih.gov Given the structural similarities, this methodology is theoretically adaptable for the analysis of AEC.

Table 1: Performance Characteristics of HPLC with Coulometric Detection for Aminothiols

ParameterValueReference
Limit of Detection (Monothiols)5 fmol/mL nih.gov
Limit of Detection (Dithiols)50 fmol/mL nih.gov
Interassay Coefficient of Variation1.2% - 5.8% nih.gov
Intraassay Coefficient of Variation1.2% - 5.8% nih.gov
Mean Recovery97.1% - 102.8% nih.gov

UV detection is a conventional HPLC detection method. Since S-(2-Aminoethyl)-L-cysteine lacks a strong native chromophore, derivatization is typically required to introduce a UV-active functional group, thereby enhancing detection.

For instance, a validated HPLC-UV method for L-cysteine hydrochloride in feed additives has been established. europa.eu Another common derivatizing agent is phenylisothiocyanate (PITC), which reacts with the primary amine of the amino acid to form a derivative that can be sensitively detected by UV. researchgate.net In some applications, detection at low wavelengths, such as 200 nm, is employed for the analysis of cysteine and its derivatives without derivatization, often using mixed-mode chromatography. sielc.comgoogle.com

Reversed-phase HPLC (RP-HPLC) is a predominant technique for the separation of amino acids. It utilizes a nonpolar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity. Validated RP-HPLC methods are available for the analysis of L-cysteine and a spectrum of other amino acids, often in conjunction with a derivatization step to improve retention and detection. europa.euresearchgate.net The separation of cysteine and cystine has also been demonstrated on mixed-mode columns with mobile phases containing acetonitrile (B52724) and sulfuric acid. sielc.com

Ion-exchange chromatography (IEC) is highly effective for separating charged molecules like amino acids. The separation is based on the reversible interaction between the charged analyte and the charged stationary phase. A validated method for L-cysteine HCl H2O in feed additives employs IEC with post-column derivatization with ninhydrin, which reacts with the amino acids to produce a colored compound detectable by photometry at 570 nm. europa.eu To ensure accurate quantification of total cysteine, an initial oxidation step to convert it to the more stable cysteic acid is a common practice. europa.eu

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of S-(2-Aminoethyl)-L-cysteine. When coupled with HPLC (LC-MS), it offers unparalleled specificity and sensitivity.

Publicly accessible databases, such as PubChem, contain LC-MS data for S-(2-Aminoethyl)-L-cysteine, including its precursor ion mass-to-charge ratio ([M+H]+ of 165.0692) and fragmentation patterns, which are critical for its unambiguous identification. nih.gov High-resolution mass spectrometry, such as Fourier Transform Mass Spectrometry (FTMS), has been successfully applied to the rapid analysis of related compounds like cysteine and cystine in human plasma. nih.gov Furthermore, the use of isotope-dilution HPLC-tandem mass spectrometry (MS/MS) highlights the capability of this technique for the precise quantification of trace levels of amino acid metabolites in complex biological fluids.

Table 2: LC-MS Parameters for S-(2-Aminoethyl)-L-cysteine

ParameterValueReference
Instrument TypeLC-ESI-ITFT nih.gov
Ionization ModePositive (ESI) nih.gov
Precursor m/z165.0692 nih.gov
Precursor Adduct[M+H]+ nih.gov
Fragmentation ModeHCD nih.gov
Column NameHSS T3 1.7 um, 2x150 mm nih.gov
Retention Time1.2 min nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of S-(2-Aminoethyl)-L-cysteine hydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the molecular structure by providing detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of S-(2-Aminoethyl)-L-cysteine hydrochloride, distinct signals corresponding to the different sets of non-equivalent protons in the molecule are expected. This includes signals for the alpha-proton on the chiral carbon, the two sets of diastereotopic protons of the beta-methylene group adjacent to the sulfur atom, and the two methylene (B1212753) groups of the S-linked aminoethyl side chain. The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons, thus helping to piece together the connectivity of the molecule.

Table 1: Expected Proton and Carbon Environments for NMR Analysis

Atom Type Structural Position Expected ¹H NMR Signal Expected ¹³C NMR Signal
Carbonyl -COOH - Present
Alpha-Carbon -CH(NH₂)COOH Present Present
Beta-Carbon -S-CH₂-CH(NH₂) Present Present
Methylene -S-CH₂-CH₂-NH₂ Present Present
Methylene -CH₂-NH₂ Present Present

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are crucial for investigating the biological activity of S-(2-Aminoethyl)-L-cysteine hydrochloride, particularly its role as a lysine (B10760008) analogue. Due to its structural similarity to the natural amino acid L-lysine, it can interact with enzymes that utilize lysine as a substrate. A primary target for these studies is lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis responsible for attaching lysine to its cognate tRNA.

S-(2-Aminoethyl)-L-cysteine acts as a competitive antagonist of L-lysine for binding to the active site of certain classes of LysRS, notably the LysRS2 family found in most bacteria and eukaryotes. Inhibition assays are designed to quantify the extent to which the compound disrupts the normal catalytic activity of the enzyme. These assays typically involve incubating the purified enzyme with its substrates (L-lysine, ATP, and tRNALys) in the presence and absence of varying concentrations of S-(2-Aminoethyl)-L-cysteine hydrochloride.

By measuring the rate of product formation (lysyl-tRNALys), researchers can determine key kinetic parameters, such as the Michaelis constant (Km) for the substrates and the inhibition constant (Ki) for the inhibitor. A low Ki value indicates potent inhibition. Such studies have confirmed that S-(2-Aminoethyl)-L-cysteine can effectively inhibit protein synthesis, which is the basis for its use as a selective agent in molecular biology. nih.gov

Spectrophotometric and Radiometric Methods

To quantify the results of enzymatic assays, spectrophotometric and radiometric methods are commonly employed due to their sensitivity and reliability.

Spectrophotometric Methods: These assays measure changes in light absorbance resulting from the enzymatic reaction. A widely used approach for studying aminoacyl-tRNA synthetases like LysRS is the malachite green assay. This colorimetric method detects the amount of inorganic pyrophosphate (PPi) released during the first step of the aminoacylation reaction (amino acid activation with ATP). The PPi forms a colored complex with malachite green and molybdate, and the intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of PPi produced and thus to the enzyme's activity. When an inhibitor like S-(2-Aminoethyl)-L-cysteine is present, the rate of color formation decreases, allowing for the calculation of inhibition potency (e.g., IC₅₀ value).

Radiometric Methods: Radiometric assays are highly sensitive techniques that rely on the use of radioactively labeled substrates. For LysRS inhibition studies, this typically involves using either [³H]-lysine or [γ-³²P]ATP. In a common setup known as a filter binding assay, the enzyme reaction is allowed to proceed with the radiolabeled substrate. The reaction mixture is then passed through a filter that binds the large tRNA molecules but allows smaller, unreacted substrates to pass through. The amount of radioactivity trapped on the filter is proportional to the amount of radiolabeled lysyl-tRNALys formed. By measuring the reduction in radioactivity in the presence of S-(2-Aminoethyl)-L-cysteine, a precise quantification of its inhibitory effect can be achieved. These methods are considered a gold standard for their directness and sensitivity in studying enzyme kinetics.

Chromatographic Purity Assessment (e.g., TLC)

The purity of S-(2-Aminoethyl)-L-cysteine hydrochloride is a critical parameter for its use in research and is commonly assessed using chromatographic techniques, particularly Thin-Layer Chromatography (TLC). TLC is a simple, rapid, and cost-effective method for separating components in a mixture based on their differential partitioning between a stationary phase (e.g., a silica (B1680970) gel-coated plate) and a mobile phase (a solvent mixture).

For the purity assessment of S-(2-Aminoethyl)-L-cysteine hydrochloride, a small amount of the compound is spotted onto the TLC plate, which is then placed in a chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the compound travels at a rate determined by its polarity and affinity for the stationary phase. After development, the plate is dried and the spot is visualized, typically by spraying with a reagent like ninhydrin, which reacts with the primary amine groups in the amino acid to produce a colored spot. The purity is determined by the presence of a single spot at a characteristic retention factor (Rf) value. The presence of additional spots would indicate impurities. Commercial suppliers often specify a purity of ≥98% as determined by TLC for this compound. sigmaaldrich.com

Table 2: Chromatographic Purity Assessment Summary

Technique Principle Common Use for S-(2-Aminoethyl)-L-cysteine hydrochloride Typical Purity Specification
Thin-Layer Chromatography (TLC) Separation based on polarity and partitioning between stationary and mobile phases. Routine purity verification. ≥98% sigmaaldrich.com

Analysis of Metabolites (e.g., S-(2-Aminoethyl)-L-cysteine ketimine decarboxylated dimer)

Investigating the metabolic fate of S-(2-Aminoethyl)-L-cysteine is essential for understanding its complete biological role. One identified metabolite is the S-(2-Aminoethyl)-L-cysteine ketimine decarboxylated dimer (AECK-DD). Advanced analytical techniques are required to detect and quantify this metabolite in complex biological matrices like plasma and tissue.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): This is a highly sensitive method developed for the determination of AECK-DD. The technique involves separating the components of a biological sample extract on an HPLC column. As the AECK-DD elutes from the column, it passes through an electrochemical detector. The detector measures the current generated by the oxidation or reduction of the electroactive AECK-DD molecule at a specific electrode potential. The resulting signal is highly specific and allows for quantification of the metabolite at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the identification and quantification of AECK-DD. This method involves chemically modifying (derivatizing) the metabolite to increase its volatility. The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. As the compound exits the GC, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification of AECK-DD. Both HPLC-ECD and GC-MS have been successfully used to demonstrate the absorption and presence of AECK-DD in the plasma and liver tissue of mice fed a diet supplemented with the compound.

Comparative Biochemical and Structural Studies of Lysine Analogs

Structural Mimicry of L-Lysine

S-(2-Aminoethyl)-L-cysteine hydrochloride is a synthetic amino acid derivative that functions as a close structural analog of L-lysine. ontosight.ai The key structural feature of AEC is the substitution of the C4 methylene (B1212753) group in the side chain of lysine (B10760008) with a thioether linkage. wikipedia.org This replacement of a carbon atom with a sulfur atom creates a molecule, also referred to as L-4-thialysine, that maintains a high degree of structural resemblance to L-lysine. nih.gov

This structural mimicry is the foundation of its biological activity as a metabolic antagonist. Cellular components that normally recognize and bind to L-lysine, such as lysyl-tRNA synthetases and lysine-responsive riboswitches, can also bind to AEC. nih.gov By competing with L-lysine for these binding sites, AEC can disrupt essential metabolic pathways, leading to growth inhibition in various bacteria, including Bacillus subtilis and Escherichia coli. nih.gov The ability of L-lysine supplementation to reverse this growth inhibition confirms that AEC's primary target is within the L-lysine metabolic sphere.

FeatureL-LysineS-(2-Aminoethyl)-L-cysteine (AEC)
Backbone α-amino acidα-amino acid
Side Chain -(CH₂)₄-NH₂-(CH₂) -S- (CH₂)₂-NH₂
Key Difference C4 Methylene groupC4 Thioether linkage
Common Name LysineThialysine, L-4-Thialysine

Comparative Analysis with Other Lysine Analogs

The biological and biochemical effects of lysine analogs are largely determined by the nature of the substitution in the lysine side chain. A comparative analysis of AEC with analogs such as O-(2-aminoethyl)-L-serine (L-4-oxalysine) and S-(2-aminoethyl)-D,L-homocysteine reveals differences in their interactions and potencies.

L-4-oxalysine is a lysine analog where an oxygen atom replaces the C4 methylene group. nih.gov Both AEC and oxalysine (B13862451) are recognized by the lysine riboswitch, demonstrating that substitutions at the C4 position with heteroatoms like sulfur or oxygen are tolerated. nih.govnih.gov However, their interaction with specific enzymes can differ. For instance, a novel N-acetyltransferase from the nematode Caenorhabditis elegans shows a higher catalytic efficiency (kcat/Km) for AEC (thialysine) compared to O-(2-aminoethyl)-L-serine. This suggests that while both mimic lysine, the specific nature of the C4 substituent (sulfur vs. oxygen) can influence their recognition and processing by different cellular proteins.

AnalogC4-SubstitutionRelative kcat/Km for C. elegans N-acetyltransferase
S-(2-Aminoethyl)-L-cysteine (Thialysine)Sulfur (S)100%
O-(2-aminoethyl)-L-serine (Oxalysine)Oxygen (O)~50%
L-LysineMethylene (CH₂)~0.1%

Data derived from a study on the catalytic efficiency of a novel GCN5-related N-acetyltransferase.

Structural Insights into Riboswitch Binding

Lysine riboswitches are structured non-coding RNA domains, typically found in the 5'-untranslated region of bacterial mRNA, that regulate genes involved in lysine biosynthesis and transport. wikipedia.org They act as precision sensors for lysine, and upon binding, undergo a conformational change that modulates gene expression. wikipedia.orgnih.gov The ability of AEC to bind to these riboswitches has been a key area of study, providing insights into ligand recognition and offering a potential target for antibacterial agents. nih.govnih.gov

Crystal structures of the lysine riboswitch from Thermotoga maritima bound to lysine or its analogs reveal a complex and intricate architecture. nih.govnih.gov The ligand is completely enveloped within a binding pocket formed at the core of a five-helical junction. nih.govnih.govwikipedia.org

Recognition of lysine and its analogs is highly specific, achieved through a combination of shape complementarity and a network of hydrogen bonds. nih.gov Key interactions include:

Charged Ends Recognition: Both the α-amino and α-carboxy groups at one end of the ligand and the ε-amino group at the other are recognized through direct and water-mediated hydrogen bonds. nih.gov

Potassium Ion Mediation: A notable feature is the presence of a potassium (K+) ion within the binding pocket. nih.govnih.gov This ion is crucial for high-affinity binding, as it coordinates with a carboxyl oxygen of the ligand and helps to "zipper up" the junction through several bonds to the RNA. nih.govnih.gov

Side Chain Contacts: The hydrophobic methylene groups of the lysine side chain are primarily contacted through stacking interactions with guanine (B1146940) and adenine (B156593) nucleobases (G77, A78, and the G8•G152 pair). nih.gov

ε-Amino Group Pocket: The terminal ε-amino group fits into a small, specific pocket, which contributes to the riboswitch's ability to discriminate between lysine and other related metabolites. nih.govnih.gov

A critical insight from structural studies is that the binding pocket is not tightly packed around the central part of the ligand's side chain. nih.gov Specifically, there is a small cavity near the C4 position of bound lysine. nih.gov This "loose packing" explains why the riboswitch can effectively bind antimicrobial analogs that have substitutions at this position. nih.gov

The introduction of a sulfur atom (in AEC) or an oxygen atom (in oxalysine) at the C4 position is well-accommodated within this pocket, allowing these analogs to be placed in a manner very similar to lysine itself. nih.govnih.gov While these substitutions are tolerated, they do affect the binding affinity. The apparent dissociation constants (KD) show that these analogs bind with high affinity, though generally weaker than the natural ligand, L-lysine. ribocentre.org

CompoundStructureApparent KD (nM)
L-LysineH₂N-(CH₂)₄-CH(NH₂)-COOH100
S-(2-Aminoethyl)-L-cysteine (AEC)H₂N-(CH₂)₂-S-CH₂-CH(NH₂)-COOH300
O-(2-aminoethyl)-L-serine (Oxalysine)H₂N-(CH₂)₂-O-CH₂-CH(NH₂)-COOH3000

Apparent KD values for the B. subtilis lysC riboswitch. Reaction conditions and species can affect these values. ribocentre.org

Future Research Directions

Elucidating Undiscovered Enzymatic Pathways

S-(2-Aminoethyl)-L-cysteine (AEC), also known as thialysine, is primarily recognized as a toxic lysine (B10760008) analogue that interferes with lysine-dependent pathways. wikipedia.org Its best-characterized interactions are with enzymes central to protein synthesis, such as lysyl-tRNA synthetase (LysRS), and amino acid metabolism, like lysine 2,3-aminomutase. nih.gov However, the full spectrum of its enzymatic interactions is likely broader than what is currently documented. Future research should focus on identifying and characterizing novel enzymatic pathways that are perturbed by or can metabolize AEC.

One area of investigation is the downstream metabolism of AEC. While it is known to be a precursor for S-aminoethylcysteine ketimine in mammalian tissues through the action of transaminases or L-amino acid oxidase, the subsequent fate of this ketimine and other potential metabolites remains largely unexplored. nih.gov Research efforts could employ metabolomics approaches to trace the biotransformation of isotopically labeled AEC in various model organisms, potentially revealing new enzymes and metabolic routes.

Furthermore, given that AEC is an S-substituted cysteine derivative, its potential interaction with enzymes involved in cysteine and sulfur metabolism warrants investigation. elifesciences.orgelifesciences.org For instance, enzymes like cystathionine-beta-synthase, which can synthesize AEC from L-serine and cysteamine (B1669678), may have undiscovered roles in its metabolism or detoxification. nih.gov The L-cysteine synthases found in organisms like Mycobacterium tuberculosis (CysK1, CysM, and CysK2) represent another class of enzymes that could potentially interact with AEC or similar analogues, suggesting unexplored pathways in prokaryotic sulfur metabolism. elifesciences.orgelifesciences.org Elucidating these pathways could provide insights into bacterial resistance mechanisms and identify new targets for antimicrobial drug development.

Expanding the Scope of S-(2-Aminoethyl)-L-cysteine as a Chemical Biology Tool

The utility of S-(2-Aminoethyl)-L-cysteine as a chemical biology tool stems from its ability to act as a metabolic antagonist and structural mimic of L-lysine. This property has been effectively used to inhibit bacterial growth, study enzyme mechanisms, and select for genetically modified organisms. tandfonline.com However, the potential applications of AEC as a molecular probe can be significantly expanded.

Future work could focus on developing derivatized versions of AEC for new applications. For example, incorporating fluorescent tags or bio-orthogonal handles onto the AEC scaffold could create powerful probes for imaging and identifying lysine-binding proteins or tracking lysine-dependent processes within living cells. Its structural features, including a primary amino group and a thiol group, offer versatile points for chemical modification. chemimpex.com These probes could be used to investigate processes like protein folding, stability, and redox signaling. chemimpex.com

Another promising direction is the use of AEC in adaptive laboratory evolution (ALE) experiments to uncover novel regulatory networks. nih.gov A recent study successfully used ALE with AEC on wine yeast strains to select for mutants with reduced ethanol (B145695) and increased glycerol (B35011) production. nih.gov This approach led to the discovery that mutations in the Retrograde (RTG) response activator Rtg2 were responsible for the desired phenotype. nih.gov This strategy could be applied to other industrially relevant microorganisms to screen for beneficial mutations and to dissect complex metabolic and signaling pathways that are otherwise difficult to study.

The table below summarizes the established and potential future applications of AEC as a chemical biology tool.

Application AreaEstablished Uses
Enzyme Inhibition Antagonist of lysyl-tRNA synthetase and lysine 2,3-aminomutase. nih.govProbing the active sites of other known or uncharacterized lysine-dependent enzymes.
Metabolic Studies Investigating lysine metabolism and utilization. Tracing sulfur metabolism pathways; dissecting complex regulatory networks through ALE. nih.gov
Molecular Probes Used as a basic structural analogue of lysine. Development of fluorescently-tagged or bio-orthogonally modified AEC for live-cell imaging and proteomics. nih.govresearchgate.net
Selection Agent Selection of genetically engineered organisms expressing lysine-insensitive enzymes. Development of more sophisticated selection strategies for isolating mutants in specific pathways. nih.gov
Drug Development Precursor for synthesizing bioactive molecules. chemimpex.comUse as a scaffold for developing novel inhibitors targeting lysine-utilizing enzymes in pathogens.

Investigation of Uncharacterized GNAT Enzymes with Similar Substrate Specificity

The Gcn5-related N-acetyltransferase (GNAT) superfamily comprises a vast and diverse group of enzymes that catalyze acetyl transfer reactions for a wide array of substrates, including proteins and small molecules. nih.govnih.govresearchgate.net While many GNATs have been identified, a significant number remain functionally uncharacterized. researchgate.netmdpi.com A pivotal study identified a novel GNAT enzyme from Caenorhabditis elegans, D2023.4, which displays a strong preference for acetylating the side chain of thialysine (AEC). nih.gov This enzyme, proposed to be named 'thialysine Nε-acetyltransferase', acetylates thialysine far more efficiently than it does L-lysine or other related compounds. nih.gov

This discovery strongly suggests the existence of a distinct subgroup of GNAT enzymes with a conserved specificity for thialysine or structurally similar molecules. nih.gov A key future research direction is to systematically search for and characterize homologs of the C. elegans thialysine Nε-acetyltransferase in other organisms, from bacteria to mammals. nih.gov Bioinformatic approaches using the amino acid sequence of the C. elegans enzyme could identify putative GNATs with similar structural motifs in their substrate-binding sites. researchgate.net These candidate enzymes could then be expressed and biochemically assayed to determine their substrate specificity.

The table below, adapted from research on the C. elegans N-acetyltransferase D2023.4, illustrates the distinct substrate preference that may characterize this potential new class of GNAT enzymes. nih.gov

SubstrateRelative N-acetyltransferase Activity (%)
S-(2-Aminoethyl)-L-cysteine (Thialysine) 100
O-(2-Aminoethyl)-L-serine47.9
S-(2-Aminoethyl)-D,L-homocysteine17.1
1,3-Diaminopropane11.2
L-Lysine0.1
2-(Ethylthio)ethylamine0.1
L-LanthionineNot a substrate
L-CystathionineNot a substrate

Data represents the relative activity compared to thialysine, which is set at 100%. nih.gov

Investigating these uncharacterized GNATs is crucial for several reasons. Functionally, they may play roles in detoxifying natural or synthetic lysine analogues. Their existence could also point to undiscovered metabolic pathways where thialysine or a similar endogenous molecule is a key substrate. Elucidating the structure and mechanism of these enzymes could provide a framework for understanding how subtle changes in the conserved GNAT fold lead to significant shifts in substrate specificity, a fundamental question in enzymology. researchgate.netmdpi.com

Q & A

Q. What methodologies are recommended for synthesizing and characterizing S-(2-Aminoethyl)-L-cysteine hydrochloride in laboratory settings?

Synthesis typically involves alkylation of L-cysteine with 2-chloroethylamine under controlled pH (8–9) in aqueous or mixed-solvent systems. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra for amine and thiol groups) and high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) to assess purity (>95%). Mass spectrometry (MS) further validates molecular weight (MW: 184.67 g/mol). Proper handling of reactive intermediates (e.g., chloroethylamine derivatives) requires inert atmospheres to prevent oxidation .

Q. How can researchers ensure analytical accuracy when quantifying S-(2-Aminoethyl)-L-cysteine hydrochloride in biological samples?

Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution. Validate methods per ICH guidelines, including linearity (1–100 µg/mL), recovery rates (>90%), and limits of detection (LOD < 0.1 µg/mL). Cross-validate with enzymatic assays (e.g., LysRS2 activity inhibition) for functional quantification .

Q. What experimental protocols are effective for assessing enzyme inhibition by S-(2-Aminoethyl)-L-cysteine hydrochloride?

Perform in vitro kinetic assays using purified Lysyl-tRNA synthetase (LysRS). Pre-incubate the enzyme with varying concentrations of S-(2-Aminoethyl)-L-cysteine (0.1–10 mM) in Tris-HCl buffer (pH 7.5). Monitor ATP consumption via coupled enzymatic reactions (e.g., pyrophosphate release) or fluorometric assays. Calculate inhibition constants (Ki) using Lineweaver-Burk plots. Compare results with in vivo MIC (minimum inhibitory concentration) values in bacterial models (e.g., Bacillus subtilis) to validate translational relevance .

Q. What safety protocols are critical when handling S-(2-Aminoethyl)-L-cysteine hydrochloride in the laboratory?

Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Store at 2–8°C in airtight, light-resistant containers. Dispose of waste via approved biohazard routes due to its skin sensitization potential (GHS Category 1). Emergency measures include immediate rinsing of exposed skin with 0.1 M phosphate buffer (pH 6.5) to neutralize reactivity .

Advanced Research Questions

Q. How can genetic engineering models elucidate the antimicrobial mechanism of S-(2-Aminoethyl)-L-cysteine hydrochloride?

Replace endogenous LysRS2 in Bacillus subtilis with heterologous LysRS1 (e.g., from Borrelia burgdorferi) via homologous recombination. Compare growth inhibition under S-(2-Aminoethyl)-L-cysteine exposure (0.5–5 mM) in minimal media. Use RNA-seq to identify codon misincorporation hotspots in proteomes. Validate via SDS-PAGE and Edman degradation to detect aberrant peptide sequences. Strains expressing LysRS1 show resistance, confirming target specificity .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy of S-(2-Aminoethyl)-L-cysteine hydrochloride?

Analyze cellular uptake using radiolabeled [¹⁴C]-S-(2-Aminoethyl)-L-cysteine. Measure intracellular concentrations via scintillation counting and correlate with in vitro Ki values. Adjust assays for cytoplasmic pH (6.5–7.0) and competing substrates (e.g., lysine). Employ metabolic flux analysis to quantify incorporation into tRNA pools. Discrepancies often arise from transport limitations or efflux pumps, which can be mitigated with membrane permeabilizers (e.g., polymyxin B nonapeptide) .

Q. How does S-(2-Aminoethyl)-L-cysteine hydrochloride induce codon misincorporation, and how is this detected experimentally?

The analog is mischarged onto tRNAᴸʸˢ by LysRS2, leading to erroneous incorporation at lysine codons (AAA/AAG). To detect this, perform pulse-chase experiments with [³⁵S]-labeled S-(2-Aminoethyl)-L-cysteine in bacterial cultures. Isolate proteins via TCA precipitation and analyze by 2D gel electrophoresis for charge shifts. Confirm via MALDI-TOF MS peptide mapping. Quantify translational fidelity using luciferase reporter systems with lysine-to-cysteine codon substitutions .

Q. What proteomic approaches identify off-target effects of S-(2-Aminoethyl)-L-cysteine hydrochloride in eukaryotic systems?

Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with heavy lysine ([¹³C₆]-Lys) and treat human cell lines (e.g., HEK293) with subtoxic doses (0.1–1 mM). Perform LC-MS/MS-based proteomics to detect mistranslation events. Bioinformatic tools like MaxQuant can flag peptides with mass shifts (+30.0 Da for cysteine substitution). Validate via CRISPR-Cas9 knockout of LysRS orthologs to isolate mechanism-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.